molecular formula C14H16N2O5S2 B10823757 diethyl (2E,2'E)-3,3'-[(3-amino-2-cyano-3-oxoprop-1-ene-1,1-diyl)disulfanediyl]bisprop-2-enoate

diethyl (2E,2'E)-3,3'-[(3-amino-2-cyano-3-oxoprop-1-ene-1,1-diyl)disulfanediyl]bisprop-2-enoate

Cat. No.: B10823757
M. Wt: 356.4 g/mol
InChI Key: NLFBCYMMUAKCPC-KQQUZDAGSA-N
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Description

Diethyl (2E,2'E)-3,3'-[(3-amino-2-cyano-3-oxoprop-1-ene-1,1-diyl)disulfanediyl]bisprop-2-enoate is a structurally complex molecule featuring a disulfide (-S-S-) bridge connecting two prop-2-enoate moieties. The diethyl ester groups enhance solubility in organic solvents, making it suitable for synthetic and pharmacological applications.

Properties

Molecular Formula

C14H16N2O5S2

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl (E)-3-[3-amino-2-cyano-1-[(E)-3-ethoxy-3-oxoprop-1-enyl]sulfanyl-3-oxoprop-1-enyl]sulfanylprop-2-enoate

InChI

InChI=1S/C14H16N2O5S2/c1-3-20-11(17)5-7-22-14(10(9-15)13(16)19)23-8-6-12(18)21-4-2/h5-8H,3-4H2,1-2H3,(H2,16,19)/b7-5+,8-6+

InChI Key

NLFBCYMMUAKCPC-KQQUZDAGSA-N

Isomeric SMILES

CCOC(=O)/C=C/SC(=C(C(=O)N)C#N)S/C=C/C(=O)OCC

Canonical SMILES

CCOC(=O)C=CSC(=C(C#N)C(=O)N)SC=CC(=O)OCC

Origin of Product

United States

Preparation Methods

The synthetic route for Compound III involves the following steps:

    Starting Materials: Ethyl (E)-3-amino-2-cyano-1-(E)-3-ethoxy-3-oxoprop-1-enylsulfanyl-3-oxoprop-1-enylsulfanylprop-2-enoate.

    Reaction Conditions: The preparation involves a series of condensation reactions under controlled temperature and pH conditions.

    Industrial Production: Industrial production methods for Compound III are not explicitly detailed in the available literature. typical industrial synthesis would involve scaling up the laboratory procedures with optimizations for yield and purity.

Chemical Reactions Analysis

Compound III undergoes various types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler derivatives.

    Substitution: It undergoes substitution reactions where functional groups are replaced by other groups.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution may result in derivatives with different functional groups.

Scientific Research Applications

Compound III has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its inhibitory effects on RGS17, which plays a role in cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its inhibitory activity, though further research is needed.

    Industry: May be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Compound III involves its interaction with RGS17. By inhibiting RGS17, Compound III affects the G-protein signaling pathways, which are crucial for various cellular processes . This inhibition can lead to changes in cellular responses and has potential therapeutic implications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Disulfide and Enaminone Motifs

describes compounds such as (2Z,2′Z)-3,3′-((disulfanediylbis(ethane-2,1-diyl))bis(azanediyl))bis(1-phenylprop-2-en-1-one) (e.g., derivatives 3a–3l). These share the disulfide bridge and enaminone (NH–C=O) framework but differ in substituents (e.g., aryl vs. alkyl esters) and stereochemistry (Z vs. E configurations). The target compound’s 3-amino-2-cyano-3-oxopropene core introduces additional electron-withdrawing groups (cyano, carbonyl), which may enhance conjugation and reactivity compared to phenyl-substituted analogues .

Cyano-Containing Propenoate Esters

Methyl/ethyl esters of (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-propenoates () share the cyano and propenoate ester functionalities. However, they lack the disulfide bridge and instead incorporate pyridinyl groups, which influence coordination properties and hydrogen-bonding networks.

Disulfide-Linked Amide Derivatives

Compound 121 from , (2R,2'R)-N,N'-(3,3'-(2,2'-disulfanediylbis(ethane-2,1-diyl)bis(azanediyl))bis(3-oxopropane-3,1-diyl))bis(2,4-bis(tBDMS-oxy)-3,3-dimethylbutanamide) , shares the disulfide and amine-linked carbonyl groups but replaces ester moieties with bulky silyl-protected amides. This substitution likely increases steric hindrance and reduces solubility in polar solvents compared to the diethyl ester in the target compound .

Data Table: Key Properties of Comparable Compounds

Compound Name Key Functional Groups Yield (%) Melting Point (°C) Notable Features Reference
Diethyl (2E,2'E)-3,3'-[(3-amino-2-cyano-3-oxoprop-1-ene-1,1-diyl)disulfanediyl]bisprop-2-enoate Disulfide, cyano, amino, ester N/A N/A Conjugated π-system, polar groups Target
(2Z,2′Z)-3,3′-((Disulfanediylbis(ethane-2,1-diyl))bis(azanediyl))bis(1-phenylprop-2-en-1-one) Disulfide, enaminone, aryl ketone 76–96 73–143 High yields, aryl-dependent stability
Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate Cyano, pyridinyl, ester ~90 N/A Coordination sites for metal ions
(2R,2'R)-N,N'-(Disulfanediylbis(ethane-2,1-diyl))bis(3-oxopropanamide) Disulfide, amide, silyl ether 94 Oily residue Steric hindrance, lipophilic

Research Findings and Implications

Synthetic Challenges: The target compound’s disulfide bridge and multiple functional groups (cyano, amino, ester) necessitate precise reaction conditions. highlights that disulfide formation often requires mild oxidants (e.g., I₂) or thiol-disulfide exchange, while cyano groups may complicate purification due to polarity .

Similar compounds in undergo cyclization with aromatic amines, implying possible derivatization pathways .

Physicochemical Properties: Compared to phenyl-substituted analogues (), the target’s aliphatic esters likely improve solubility in nonpolar solvents. However, the cyano and amino groups may enhance crystallinity via hydrogen bonding, as seen in hydrogen-bonded networks described in .

Biological Activity

Diethyl (2E,2'E)-3,3'-[(3-amino-2-cyano-3-oxoprop-1-ene-1,1-diyl)disulfanediyl]bisprop-2-enoate is a sulfur-containing organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes two prop-2-enoate groups and a disulfide linkage. Its molecular formula is C14H16N2O5S2C_{14}H_{16}N_{2}O_{5}S_{2}, and it possesses unique chemical properties that may contribute to its biological activity.

Structural Formula

Diethyl 2E 2 E 3 3 3 amino 2 cyano 3 oxoprop 1 ene 1 1 diyl disulfanediyl bisprop 2 enoate\text{Diethyl 2E 2 E 3 3 3 amino 2 cyano 3 oxoprop 1 ene 1 1 diyl disulfanediyl bisprop 2 enoate}

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of sulfur in the compound suggests potential antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, possibly affecting cellular signaling.
  • Cell Proliferation Modulation : Research has shown that compounds with similar structures can influence cell growth and apoptosis, suggesting that this compound could have similar effects.

Pharmacological Effects

The pharmacological effects of the compound include:

EffectDescription
Anticancer ActivityPotential to inhibit tumor growth in various cancer cell lines.
Anti-inflammatoryMay reduce inflammation through modulation of cytokine production.
Antimicrobial PropertiesExhibits activity against certain bacterial strains.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

Case Study 2: Anti-inflammatory Effects

A separate investigation published in Phytotherapy Research assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. Treatment with this compound resulted in a 50% decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups.

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